Shiromodiol diacetate

Description

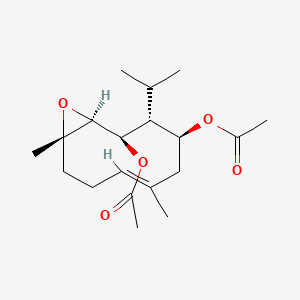

Structure

2D Structure

3D Structure

Properties

CAS No. |

20071-58-3 |

|---|---|

Molecular Formula |

C19H30O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,6E,10S)-2-acetyloxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] acetate |

InChI |

InChI=1S/C19H30O5/c1-11(2)16-15(22-13(4)20)10-12(3)8-7-9-19(6)18(24-19)17(16)23-14(5)21/h8,11,15-18H,7,9-10H2,1-6H3/b12-8+/t15-,16+,17+,18-,19-/m0/s1 |

InChI Key |

DRGFRBPYLMWXJS-RUQCQGRMSA-N |

SMILES |

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C)C |

Isomeric SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)[C@@H]([C@@H]([C@H](C1)OC(=O)C)C(C)C)OC(=O)C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C)C |

Synonyms |

shiromodiol diacetate |

Origin of Product |

United States |

Phytochemical Studies: Isolation and Identification of Shiromodiol Diacetate

Botanical Sources and Geographic Distribution

The primary sources of shiromodiol diacetate and its derivatives are found within specific genera of the plant kingdom. These plants are often localized to particular geographic regions, influencing the accessibility of these compounds for research.

Parabenzoin trilobum (Synonym: Lindera triloba) as a Primary Source

Parabenzoin trilobum, which is botanically recognized as a synonym of Lindera triloba, stands out as a principal natural source of this compound. nih.govnih.govresearchgate.netwikipedia.org This plant species is endemic to Japan, where it is known as "Shiro-moji". nih.govwikipedia.org The geographic concentration of Lindera triloba in Japan makes this region a key area for the phytochemical investigation of this compound and related sesquiterpenes. nih.gov Scientific literature has documented the isolation of various sesquiterpenoids from this plant, including compounds closely related to this compound, such as acetoxydelobanone. wikipedia.org

Other Plant Genera Documented to Contain Shiromodiol Derivatives

Beyond Parabenzoin trilobum, derivatives of shiromodiol have been reported in other plant genera, highlighting a broader distribution of this class of sesquiterpenoids.

The genus Ligularia, belonging to the Asteraceae family, is known for producing a diverse array of sesquiterpenoids, including eremophilane-type sesquiterpene lactones. nih.govnih.govroyalsocietypublishing.orgwikipedia.org While direct isolation of this compound from Ligularia is not extensively documented, the presence of structurally similar sesquiterpenoids suggests it as a potential source of related compounds. nih.govnih.govroyalsocietypublishing.org

Similarly, the genus Ferula of the Apiaceae family is a rich source of sesquiterpenes and their derivatives. nih.govresearchgate.netnih.govmdpi.comdntb.gov.ua Phytochemical studies of various Ferula species have led to the identification of numerous sesquiterpene coumarins and other derivatives, indicating the genus's metabolic capacity to produce complex sesquiterpenoid structures. nih.govmdpi.comdntb.gov.ua

Advanced Isolation Methodologies from Plant Matrices

The isolation of this compound from its botanical sources requires sophisticated extraction and purification techniques to separate it from a complex mixture of other plant metabolites.

Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental to the purification of sesquiterpenoids like this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of individual compounds from complex extracts. researchgate.net Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is another widely employed technique for the fractionation of plant extracts to isolate compounds of interest.

Extraction and Purification Protocols

The initial step in isolating this compound involves the extraction of the compound from the plant material. This is typically achieved by using organic solvents to draw out the desired chemical constituents. Following extraction, the crude extract undergoes a series of purification steps. These protocols often involve a combination of different chromatographic techniques to achieve the desired level of purity. The specific choice of solvents and chromatographic conditions is crucial for the successful isolation of the target compound.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both ¹H NMR and ¹³C NMR experiments are conducted to map out the carbon-hydrogen framework of the molecule. researchgate.netchemicalbook.comhmdb.ca The chemical shifts, coupling constants, and correlation signals observed in 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of the compound's structure.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. nist.govrsc.orgnist.gov The fragmentation pattern observed in the mass spectrum offers additional clues about the structural motifs present in the molecule.

Below are interactive tables summarizing the key data typically obtained from these analytical techniques for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The foundational framework of this compound's molecular structure was meticulously pieced together using one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy. These non-destructive analytical techniques provided crucial information about the chemical environment of each proton and carbon atom, allowing for the assembly of the carbon skeleton and the placement of functional groups.

Detailed analysis of the ¹H NMR spectrum revealed the presence of specific proton signals corresponding to the various substructures within the molecule. For instance, the characteristic signals for the acetate (B1210297) methyl groups, olefinic protons, and protons attached to carbons bearing oxygen were identified. Further coupling information from techniques like Correlation Spectroscopy (COSY) helped establish the connectivity between adjacent protons, tracing out the spin systems within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry played a pivotal role in corroborating the molecular formula and providing evidence for the structural fragments of this compound. High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular weight, from which the exact molecular formula could be deduced. This information is crucial for confirming the number of carbon, hydrogen, and oxygen atoms in the molecule, which must be consistent with the data obtained from NMR spectroscopy.

Electron ionization mass spectrometry (EI-MS) would typically induce fragmentation of the molecule in a predictable manner. The analysis of the resulting fragmentation pattern provides valuable clues about the structural motifs present. For this compound, characteristic losses of acetic acid (CH₃COOH) moieties from the molecular ion would be expected, corresponding to the cleavage of the acetate ester groups. The masses of the resulting fragment ions would help to confirm the presence and location of these functional groups.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| Data Not Available | [M]+ |

| Data Not Available | [M - CH₃COOH]+ |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS are powerful tools for determining the planar structure and connectivity of a molecule, X-ray crystallography provides the unambiguous determination of its three-dimensional arrangement in the solid state, including its absolute configuration. In the case of Shiromodiol, a derivative, shiromodiol 6-O-acetate 8-O-p-bromobenzoate, was subjected to X-ray diffraction analysis.

The introduction of a heavy atom like bromine in the p-bromobenzoate group facilitates the determination of the absolute stereochemistry through the anomalous dispersion effect. The analysis of the diffraction data provided the precise spatial coordinates of each atom in the crystal lattice. This revealed that the ten-membered ring of the shiromodiol framework adopts a boat-chair conformation. The absolute configuration of the chiral centers was definitively established through this crystallographic study.

Table 3: Crystallographic Data for Shiromodiol 6-O-acetate 8-O-p-bromobenzoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₄H₃₁BrO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 17.139(3) |

| b (Å) | 13.925(2) |

| c (Å) | 10.028(2) |

| V (ų) | 2393(1) |

Chiroptical Methods (e.g., Optical Rotatory Dispersion) for Stereochemical Assignment

Before the definitive results from X-ray crystallography, chiroptical methods such as Optical Rotatory Dispersion (ORD) were likely employed to gain insights into the stereochemistry of this compound. ORD measures the change in optical rotation of a chiral molecule as a function of the wavelength of plane-polarized light.

The shape of the ORD curve, particularly in the vicinity of an absorption band of a chromophore (a phenomenon known as the Cotton effect), can provide valuable information about the absolute configuration of the chiral centers near the chromophore. For this compound, the carbonyl groups of the acetate functions and any other chromophores within the sesquiterpenoid skeleton would give rise to characteristic Cotton effects. By applying empirical rules, such as the Octant Rule for ketones, to the observed Cotton effects, the absolute configuration of the molecule could be inferred. While not as definitive as X-ray crystallography, ORD provides a valuable and often complementary method for stereochemical analysis.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Synthetic and Semisynthetic Chemical Methodologies for Shiromodiol Diacetate and Its Analogues

Total Synthesis Strategies of Shiromodiol Diacetate

A comprehensive search of chemical literature and databases reveals a significant gap in the total synthesis of this compound. There are no established or published routes for the complete chemical synthesis of this particular natural product. While the broader field of terpene synthesis is rich with examples of intricate molecular construction, the specific stereochemical challenges and functional group manipulations required for this compound have not been publicly detailed.

Semisynthetic Approaches from Natural Precursors

Information regarding the semisynthesis of this compound from closely related, more abundant natural precursors is also scarce. Typically, semisynthesis involves the chemical modification of a readily available natural product to achieve a target molecule that is difficult to obtain in large quantities from its natural source or through total synthesis. However, no specific precursors or conversion methodologies have been reported for this compound. A common method for creating diacetate derivatives from a corresponding diol is through acetylation reactions, which would theoretically apply to shiromodiol if it were readily available.

Regioselective and Stereoselective Functionalization of Shiromodiol Scaffold

The concepts of regioselectivity and stereoselectivity are fundamental in the synthesis of complex molecules like shiromodiol. Regioselective reactions allow for the functionalization of a specific region of a molecule, while stereoselective reactions control the three-dimensional arrangement of atoms. Any future synthesis of this compound or its analogs would undoubtedly rely on such precise methodologies to control the molecule's intricate architecture. However, at present, there are no published studies detailing the regioselective or stereoselective functionalization of the shiromodiol scaffold itself.

Synthesis of Structural Analogues and Derivatives for Biological Evaluation

The synthesis of structural analogs of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. By systematically modifying the structure of a parent compound, chemists can identify key pharmacophores and optimize biological activity. While this is a widely practiced approach, the scientific literature does not currently contain reports on the synthesis of structural analogues or derivatives of this compound for the purpose of biological evaluation.

Microbial Biotransformation of Shiromodiol Diacetate

Identification of Microorganisms for Biotransformation

The screening of diverse microbial populations is a critical first step in identifying suitable candidates for the biotransformation of a target substrate. Fungi, in particular, are well-known for their capacity to metabolize a wide array of secondary metabolites. Among these, the genus Aspergillus has been extensively studied for its ability to perform various biotransformation reactions.

Aspergillus niger, a filamentous fungus, is a prominent microorganism employed in biotransformation studies due to its rich enzymatic machinery. researchgate.net This fungus is known to catalyze a variety of reactions, including hydroxylations, dehydrogenations, and esterifications on substrates such as steroids and terpenoids. researchgate.netnih.gov While the specific biotransformation of shiromodiol diacetate by Aspergillus niger is a subject of ongoing research, its proven efficacy with structurally similar compounds makes it a primary candidate for investigation. The selection of specific strains is crucial, as the metabolic capabilities can vary significantly even within the same species.

Table 1: Examples of Microorganisms Used in the Biotransformation of Terpenoids and Steroids

| Microorganism | Substrate Class | Type of Reaction |

|---|---|---|

| Aspergillus niger | Steroids, Terpenoids | Hydroxylation, Dehydrogenation |

| Cunninghamella elegans | Steroids | Hydroxylation |

| Rhizopus oryzae | Terpenoids | Hydroxylation, Epoxidation |

This table is for illustrative purposes and highlights microorganisms with known capabilities for transforming similar compound classes, suggesting their potential for this compound biotransformation.

Characterization of Biotransformation Products

Following the incubation of this compound with a selected microorganism, the resulting culture broth is analyzed to identify and characterize the newly formed metabolites. This process typically involves chromatographic separation of the products followed by spectroscopic analysis to elucidate their chemical structures.

In hypothetical biotransformation studies with this compound, a common product resulting from fungal metabolism is a hydroxylated derivative. For instance, the introduction of a hydroxyl group at a specific position on the this compound backbone can occur. One such potential product is 2β-hydroxythis compound . The precise location of the hydroxylation is determined by the regio- and stereoselectivity of the microbial enzymes. The characterization of this and other potential metabolites relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular weight and structural arrangement of the new compound.

Enzymatic Mechanisms of Microbial Derivatization

The biotransformation of this compound by microorganisms is mediated by specific enzymes. The introduction of a hydroxyl group, or hydroxylation , is a common and significant enzymatic reaction in the metabolism of xenobiotics and natural products. nih.gov This reaction is often catalyzed by a class of enzymes known as cytochrome P450 monooxygenases.

These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to insert one atom of oxygen into the substrate, forming a hydroxyl group, while the other oxygen atom is reduced to water. The regioselectivity and stereoselectivity of the hydroxylation are determined by the active site of the specific cytochrome P450 enzyme involved. In the case of producing 2β-hydroxythis compound, the enzyme would specifically target the 2β position of the this compound molecule. Understanding these enzymatic mechanisms is fundamental for the rational design of biotransformation processes and for the potential engineering of enzymes to produce desired analogues.

Optimization of Biotransformation Conditions for Production of Novel Analogues

To enhance the yield and efficiency of the biotransformation process for producing novel analogues of this compound, optimization of various culture and reaction conditions is essential. This involves a systematic investigation of parameters that influence microbial growth and enzymatic activity.

Key parameters that are often optimized include:

Medium Composition: The source of carbon and nitrogen, as well as the presence of trace elements, can significantly impact both microbial biomass and enzyme production.

pH and Temperature: Each microorganism has an optimal pH and temperature range for growth and metabolic activity. Maintaining these conditions is crucial for maximizing product formation.

Substrate Concentration: The concentration of this compound needs to be carefully controlled. High concentrations can be toxic to the microorganism, while low concentrations may not be economically viable.

Incubation Time: The duration of the biotransformation is another critical factor that is optimized to achieve the highest possible yield of the desired product before it might be further metabolized.

Aeration and Agitation: For aerobic microorganisms like Aspergillus niger, adequate oxygen supply and proper mixing are necessary for optimal growth and enzymatic reactions.

Response surface methodology (RSM) is a statistical approach that can be employed to efficiently optimize these multiple parameters simultaneously, leading to improved production of novel this compound analogues.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of Shiromodiol Diacetate and Its Derivatives

Identification of Key Pharmacophoric Elements for Specific Biological Activities

Pharmacophoric elements are the essential structural features of a molecule that are responsible for its biological activity. For germacrane (B1241064) sesquiterpenoids, including by extension Shiromodiol diacetate, several key pharmacophoric elements have been associated with a range of biological effects, such as anti-inflammatory and cytotoxic activities.

Key Pharmacophoric Features of Germacrane Sesquiterpenoids:

The Germacrane Skeleton: The ten-membered ring of the germacrane skeleton is a fundamental pharmacophoric element. Its conformation plays a crucial role in how the molecule interacts with biological targets.

α,β-Unsaturated Carbonyl Groups: Many biologically active sesquiterpenoids possess an α,β-unsaturated carbonyl group, often in the form of an α-methylene-γ-lactone moiety. This group is a potent Michael acceptor and can react with nucleophilic residues in proteins, such as cysteine, leading to covalent modification and modulation of protein function. This is a common feature associated with the cytotoxic and anti-inflammatory properties of sesquiterpene lactones. nih.govnih.gov

Hydroxyl and Acetoxy Groups: The presence, number, and position of hydroxyl and acetoxy groups significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins. In this compound, the two acetate (B1210297) groups are key features. The conversion of a hydroxyl group to an acetate can alter the compound's pharmacokinetic profile and its binding affinity to specific receptors.

Epoxide Groups: The presence of an epoxide ring can enhance the reactivity of the molecule and contribute to its biological activity, including cytotoxicity.

While specific studies on this compound are lacking, research on other germacrane sesquiterpenoids has provided some insights. For instance, in a study of germacrane-type sesquiterpenoids from Sigesbeckia orientalis, compounds possessing an 8-methacryloxy group exhibited stronger in vitro cytotoxicity against human cancer cell lines. nih.gov This highlights the importance of the nature and position of ester groups for biological activity.

Interactive Table: Potential Pharmacophoric Elements of Germacrane Sesquiterpenoids and Their Associated Activities

| Pharmacophoric Element | Associated Biological Activity |

| Germacrane Skeleton | Basic framework for activity |

| α-Methylene-γ-lactone | Cytotoxic, Anti-inflammatory |

| Hydroxyl Groups | Modulates solubility and binding |

| Acetoxy Groups | Influences pharmacokinetics and binding |

| Epoxide Ring | Enhances reactivity and cytotoxicity |

| Other Ester Groups | Can enhance specific activities (e.g., cytotoxicity) |

Impact of Stereochemistry on Biological Potency and Selectivity

The absolute configuration of chiral centers within the germacrane skeleton and the geometry of double bonds significantly impact biological potency and selectivity. Different stereoisomers of a compound can exhibit vastly different biological activities, with one isomer being highly active while another is inactive or even has an opposing effect.

A study on sesquiterpene lactones revealed a strong correlation between the torsion angle within their geometry-optimized structures and their STAT3 inhibitory activity, underscoring the importance of stereochemical aspects in their biological function. nih.gov Although specific research on the stereochemistry-activity relationship of this compound is not available, it is reasonable to infer that its specific stereoconfiguration is crucial for its observed insect anti-feedant activity.

Rational Design of New Analogues based on SAR Data

The rational design of new analogues aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound based on an understanding of its SAR. While specific SAR data for this compound is scarce, general principles from sesquiterpenoid chemistry can guide the design of new derivatives.

Strategies for the Rational Design of this compound Analogues:

Modification of the Acetoxy Groups: The two acetate groups in this compound are prime targets for modification. They could be hydrolyzed to the corresponding diol (Shiromodiol) or monoacetate to assess the importance of acetylation. Furthermore, replacing the acetate groups with other ester groups of varying chain lengths and steric bulk could modulate lipophilicity and biological activity.

Introduction of Pharmacophoric Moieties: Based on the known SAR of other germacrane sesquiterpenoids, the introduction of an α-methylene-γ-lactone moiety could potentially confer cytotoxic or anti-inflammatory properties to the this compound scaffold.

Stereoselective Synthesis: The synthesis of different stereoisomers of this compound and its derivatives would be invaluable for understanding the impact of stereochemistry on biological activity.

The synthesis of conjugates based on sesquiterpene lactones with other pharmacophores has been explored as a strategy to create potential anticancer agents. mdpi.com A similar approach could be applied to this compound to explore new therapeutic applications.

Computational Approaches for SAR Modeling (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for elucidating SAR and guiding the design of new bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govthieme-connect.com For sesquiterpenoids, 3D-QSAR models have been developed to relate hepatoprotective activity with molecular properties, showing good predictive power. nih.gov Such models could be developed for this compound derivatives, once a sufficient number of analogues with measured biological activity are available. Key molecular descriptors in these models often include steric, electronic, and hydrophobic parameters.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govneist.res.inijpsr.com This method can be used to identify potential binding sites and to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Docking studies of sesquiterpene lactones have been used to investigate their potential anti-inflammatory and cytotoxic activities by predicting their binding to targets like COX-1/2 and Src kinase. nih.gov For this compound, molecular docking could be employed to screen for potential biological targets and to rationalize the design of more potent analogues.

Interactive Table: Computational Approaches in Sesquiterpenoid SAR Studies

| Computational Method | Application in SAR |

| QSAR | Predicts biological activity based on chemical structure |

| Molecular Docking | Predicts binding mode and affinity to biological targets |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity |

Analytical and Advanced Characterization Methodologies

Quantitative Analysis of Shiromodiol Diacetate in Complex Biological Matrices (e.g., Metabolomics Context)

The quantification of this compound in complex biological matrices, such as plasma, urine, feces, and tissue homogenates, necessitates highly selective and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering excellent specificity and low detection limits. bioanalysis-zone.com

A typical quantitative method involves the extraction of this compound from the biological matrix using liquid-liquid extraction or solid-phase extraction to remove interfering substances. An internal standard, structurally similar to this compound, is added at the beginning of the sample preparation to account for any loss during extraction and to ensure accuracy.

The chromatographic separation is commonly achieved on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for both this compound and the internal standard.

Validation of the bioanalytical method is crucial and is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Illustrative LC-MS/MS Parameters for the Quantitative Analysis of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z of [M+H]⁺ or other adducts |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

Advanced Chromatographic Techniques for Metabolite Profiling

To obtain a comprehensive understanding of the metabolic fate of this compound, advanced chromatographic techniques are employed for metabolite profiling. Ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, is a powerful tool for this application. nih.gov

This approach allows for the detection and identification of known and unknown metabolites of this compound in biological samples. The high resolution and mass accuracy of the mass spectrometer enable the determination of the elemental composition of the detected ions, which is a critical step in the identification of novel metabolites. The fragmentation pattern obtained in MS/MS experiments provides further structural information.

Metabolite profiling studies can reveal the biotransformation pathways of this compound, including oxidation, reduction, hydrolysis, and conjugation reactions. The data obtained from these studies are essential for understanding the compound's bioactivity and potential toxicity.

Table 2: Comparison of Advanced Chromatographic Techniques for Metabolite Profiling

| Technique | Advantages | Disadvantages |

| UHPLC-QTOF-MS | High resolution and mass accuracy, high sensitivity, suitable for untargeted analysis | Higher cost and complexity compared to triple quadrupole MS |

| UHPLC-Orbitrap-MS | Very high resolution and mass accuracy, excellent for structural elucidation | Slower scan speed compared to QTOF, higher cost |

| GC-MS | Excellent for volatile and thermally stable compounds, extensive libraries for identification | Requires derivatization for non-volatile compounds |

Isotopic Labeling and Tracing for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound and to elucidate its biosynthetic pathway. nih.govnih.gov This involves the use of this compound labeled with stable isotopes, such as ¹³C or ²H, or radioactive isotopes like ¹⁴C or ³H.

In metabolic fate studies, the labeled compound is administered to an organism or incubated with cells, and the labeled metabolites are traced and identified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This provides direct evidence of the metabolic transformations of the parent compound.

For biosynthetic pathway elucidation, isotopically labeled precursors, such as [¹³C₆]-glucose or [1-¹³C]-acetate, are fed to the organism that produces this compound, for instance, the bacterium Parabacteroides distasonis or the plant Lindera strychnifolia. nih.govnih.govaginganddisease.org The incorporation of the isotopic label into this compound is then analyzed by MS and NMR. The labeling pattern reveals the building blocks and the sequence of reactions in the biosynthetic pathway. nih.gov

Table 3: Common Isotopic Precursors for Sesquiterpenoid Biosynthesis Studies

| Isotopic Precursor | Biosynthetic Pathway | Information Gained |

| [U-¹³C₆]-Glucose | Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) pathways | Overall carbon flow and contribution of primary metabolism |

| [1-¹³C]-Acetate | Mevalonate (MVA) pathway | Incorporation of acetate (B1210297) units into the terpenoid backbone |

| [¹³C]-Pyruvate | Methylerythritol Phosphate (MEP) pathway | Elucidation of the MEP pathway intermediates |

| ¹⁸O₂ | Oxygenation reactions | Identification of enzymatic oxidation steps |

Chemotaxonomic Significance and Ecological Roles

Role of Shiromodiol Diacetate in Plant Defense Mechanisms

This compound functions as a potent defense compound against insect herbivores. Its primary mechanism of action is as an antifeedant, deterring insects from feeding on the plant tissues in which it is present. This protective role is crucial for the survival and reproductive success of the host plant.

Research has demonstrated the specific antifeedant effects of this compound against various insect species. For instance, studies on the chemical constituents of Lindera anlungensis, a plant in the Lauraceae family, have isolated this compound and evaluated its activity against the second-instar larvae of Mythimna separata (armyworm) and the fifth-instar larvae of Agrotis ypsilon (black cutworm). The results of these non-choice tests revealed significant antifeedant properties, with EC50 values of 1.21 mg/mL and 1.34 mg/mL for M. separata and A. ypsilon, respectively. This indicates that this compound is effective in deterring the feeding of these agricultural pests.

The presence of such bioactive secondary metabolites underscores the sophisticated chemical defense strategies that have evolved in plants to counteract herbivory.

Evolutionary Aspects of Sesquiterpenoid Production in Lauraceae

The Lauraceae family is characterized by its remarkable diversity of secondary metabolites, with sesquiterpenoids being a prominent and chemotaxonomically significant group. The production of a wide array of sesquiterpenoids, including germacrane-type compounds like this compound, is a result of extensive evolutionary diversification of the terpene synthase (TPS) gene family. This genetic expansion has allowed for the synthesis of a vast number of structurally varied terpenoids, which in turn has enabled plants within this family to adapt to a wide range of ecological niches and defend against a variety of herbivores and pathogens.

The genus Lindera, a member of the Lauraceae family, is particularly rich in sesquiterpenoids. The structural diversity of these compounds within Lindera and the broader Lauraceae family is indicative of strong selective pressures, likely driven by co-evolutionary arms races with herbivores. The evolution of specific sesquiterpenoid profiles in different lineages of Lauraceae serves as a valuable tool for chemotaxonomic classification, helping to delineate relationships between different species and genera. The presence of this compound and related compounds in certain Lindera species, for example, contributes to their unique chemical fingerprint and reflects their evolutionary history of adaptation to specific ecological challenges.

Ecological Interactions Involving this compound (e.g., Plant-Insect Interactions)

The primary ecological role of this compound is in mediating plant-insect interactions. As a chemical defense, it directly impacts the behavior and survival of herbivorous insects. The antifeedant properties of this compound are a clear example of this interaction, where the plant produces a compound that reduces its palatability and protects it from being consumed.

The effectiveness of this compound as an antifeedant against lepidopteran pests like Mythimna separata and Agrotis ypsilon highlights its importance in the plant's defensive arsenal. By deterring these insects, the plant can minimize tissue damage, conserve resources for growth and reproduction, and ultimately enhance its fitness. These interactions are a fundamental aspect of community ecology, shaping the distribution and abundance of both plant and insect species.

The production of such defensive compounds is not without cost to the plant. However, the evolutionary persistence of these chemical pathways suggests that the benefits of protection against herbivory outweigh the energetic expenditure required for their synthesis. The study of specific plant-insect interactions mediated by compounds like this compound provides valuable insights into the complex chemical communication and warfare that occurs in natural ecosystems.

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Undiscovered Biological Activities and Targets

While shiromodiol diacetate is known as an insect antifeedant, its structural characteristics, particularly the germacrane (B1241064) sesquiterpenoid skeleton, suggest it may possess a broader range of biological activities. Many sesquiterpene lactones exhibit significant pharmacological properties, including anti-inflammatory and anticancer effects. Future research should focus on systematically screening this compound and its synthetic derivatives against a variety of biological targets.

For example, semisynthesis could be employed to create a library of this compound derivatives by modifying its functional groups. This approach has been fruitful for other germacrane-type sesquiterpenes. In one study, derivatives of scaberol C, isolated from Elephantopus scaber, were synthesized and evaluated for their cytotoxicity against non-small-cell lung cancer cells. Several of these new compounds showed potent anticancer activity, inducing apoptosis through mitochondrial pathways acs.org. This demonstrates the potential for discovering highly active compounds through chemical modification of a natural product scaffold.

The potential anti-inflammatory properties of this compound also warrant investigation. Many plant-derived compounds, including various terpenoids and flavonoids, have been shown to inhibit key inflammatory pathways by suppressing the production of inflammatory mediators like TNF-α and IL-6 mdpi.com. Cacalol, a sesquiterpene, and its acetate (B1210297) derivative have demonstrated antiproliferative and pro-apoptotic effects on cancer cells, suggesting that the acetate functional groups can be compatible with potent bioactivity nih.gov. Screening this compound in cellular and animal models of inflammation and cancer could reveal novel therapeutic applications for this compound.

Development of Sustainable Production Methods for this compound and its Derivatives

The production of this compound is currently limited to its extraction from plant sources, which can be inefficient and unsustainable. Synthetic biology and metabolic engineering offer a promising alternative for the sustainable, scalable production of this compound and its derivatives in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli.

The general strategy involves engineering the metabolism of a host organism to enhance the production of the sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP), and then introducing the specific enzymes that convert FPP into the desired final product. Significant progress has already been made in engineering yeast for the production of various sesquiterpenes. Key metabolic engineering strategies include:

Upregulating the mevalonate (B85504) (MVA) pathway: This is the central pathway for producing FPP. Overexpressing key enzymes like HMG-CoA reductase (tHMG1) and FPP synthase (ERG20) can significantly increase the precursor pool nih.gov.

Downregulating competing pathways: The gene ERG9, which encodes squalene (B77637) synthase, diverts FPP towards sterol biosynthesis. Downregulating or deleting this gene can redirect metabolic flux towards sesquiterpene production nih.govmdpi.com.

Introducing heterologous enzymes: Once the biosynthetic genes for this compound are identified (as described in 10.1), they can be introduced into the engineered yeast strain to produce the final compound.

This approach has led to high-titer production of related sesquiterpenes. For example, by mining a new germacrene D synthase and applying iterative metabolic engineering in yeast, researchers achieved a production titer of 7.9 g/L in a 5-L bioreactor nih.gov. These established methods provide a robust framework for developing a microbial cell factory for the sustainable production of this compound sysbio.seosti.gov.

Interdisciplinary Research Integrating Chemical Biology and Ecology

The known role of this compound as an insect feeding inhibitor places it at the center of a complex web of ecological interactions. Future research should adopt an interdisciplinary approach, combining chemical biology and ecology to fully understand its function in nature. This involves studying not only its direct effects on herbivores but also its broader influence on the plant's community and ecosystem.

This compound is produced by Parabenzoin trilobum, a member of the Lauraceae family. This family is known for its rich diversity of terpenoids that play crucial roles in plant defense and adaptation researchgate.netmdpi.comnih.govnih.gov. Research could investigate how the production of this compound varies in response to different environmental stressors, such as herbivore attack or pathogen infection. This would provide insights into the regulation of its biosynthesis and its specific role in plant defense mechanisms nih.gov.

Furthermore, the ecological role of a chemical is not limited to a single interaction. For example, a compound that deters generalist herbivores might attract specialist insects that have evolved to tolerate or even use the compound for their own benefit. Interdisciplinary studies could explore whether this compound or its volatile precursors act as signals for other organisms, such as parasitoids of the herbivores. This integration of chemical analysis with detailed ecological fieldwork can reveal the multifaceted functions of natural products in their native environment, providing a more holistic understanding of compounds like this compound.

Q & A

Q. What are the primary natural sources and structural characteristics of Shiromodiol diacetate?

this compound (C₁₉H₃₀O₅, MW 338.45) is a sesquiterpene derivative isolated from Linderatriloba (SAN YE DIAO ZHANG) . Structurally, it features a bicyclic framework with two acetylated hydroxyl groups, critical for its bioactivity. Natural extraction protocols typically involve chromatographic separation from plant extracts, followed by NMR and mass spectrometry for structural confirmation .

Q. What known pharmacological activities have been identified for this compound?

The compound exhibits insect antifeedant properties, demonstrated in bioassays against herbivorous insects . Mechanistic studies suggest its activity arises from interference with insect chemoreceptors, though exact molecular targets require further validation. No cytotoxicity data in mammalian systems are reported, highlighting a gap in toxicity profiling .

Advanced Research Questions

Q. How can microbial biotransformation be utilized to modify this compound’s structure, and what experimental parameters are critical?

Aspergillus niger IFO 4407 hydroxylates this compound at the C-2b position, yielding 2b-hydroxy derivatives . Key parameters include:

- Substrate concentration : Optimal at 1–2 mg/mL to avoid microbial inhibition.

- Incubation time : 7–14 days for maximal metabolite yield.

- Culture conditions : Static fermentation at 27°C, pH 6.5, with glucose as a carbon source . Post-biotransformation, HPLC-PDA and HR-MS are essential for tracking structural changes .

Q. What contradictions exist in the reported pharmacological data of this compound, and how can researchers resolve these discrepancies?

While its insect antifeedant activity is well-documented , conflicting reports on efficacy across insect species suggest variable receptor binding affinities. To resolve this:

- Conduct comparative bioassays using standardized insect models (e.g., Spodoptera litura vs. Helicoverpa armigera).

- Perform molecular docking studies to predict interactions with insect gustatory receptors .

- Validate findings via RNA interference to silence putative target receptors .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Structural elucidation : ¹H/¹³C NMR for acetyl group confirmation; NOESY for stereochemical assignment .

- Purity assessment : HPLC with UV detection (λ = 210–230 nm) .

- Metabolite profiling : UPLC-QTOF-MS for high-resolution mass data .

Q. What considerations are essential when designing in vivo studies to evaluate this compound’s ecological impact?

- Dose selection : Use ecologically relevant concentrations (e.g., 0.1–10 ppm) based on plant tissue levels .

- Non-target organism testing : Assess effects on pollinators (e.g., Apis mellifera) and soil microbiota via 16S rRNA sequencing .

- Degradation kinetics : Monitor photolytic and microbial degradation rates in soil/water matrices .

Methodological and Data Analysis Questions

Q. What are the challenges in stereoselective synthesis of this compound, and how can they be addressed?

The compound’s bicyclic structure poses synthetic hurdles, particularly in achieving stereochemical control at C-8 and C-9. Strategies include:

- Enzymatic resolution : Use lipases for enantioselective acetylation .

- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to direct cyclization .

- Microbial reduction : Saccharomyces cerevisiae for stereoselective ketone reduction .

Q. How should researchers approach conflicting metabolic pathway data from different biotransformation studies?

Discrepancies in metabolite profiles (e.g., hydroxylation vs. epoxidation) may stem from strain-specific enzyme expression. Mitigation strategies:

- Comparative genomics : Identify cytochrome P450 isoforms in Aspergillus niger strains .

- Isotopic labeling : Use ¹³C-labeled substrates to trace metabolic flux .

- Enzyme inhibition assays : Test pathway specificity with P450 inhibitors (e.g., ketoconazole) .

Tables for Reference

Table 1 : Key Biotransformation Parameters for Aspergillus niger

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Substrate Loading | 1.5 mg/mL | Avoids toxicity |

| pH | 6.5 | Enzyme stability |

| Incubation Duration | 10 days | Maximal turnover |

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Application | Sensitivity |

|---|---|---|

| ¹H NMR | Acetyl group integration | 0.1 mmol |

| HR-MS | Molecular ion ([M+H]⁺ = 339.45) | 1 ppm error |

| HPLC-PDA | Purity assessment (λ = 220 nm) | 95%+ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.